![molecular formula C7H9BrN2O2 B2808598 methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1855890-47-9](/img/structure/B2808598.png)
methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate
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Description
“Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1855890-47-9 . It has a molecular weight of 233.06 and its IUPAC name is "methyl 3-(3-bromopyrazol-1-yl)propanoate" . The compound’s structure is verified by the Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 .
Molecular Structure Analysis
The molecular formula of “methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” has a molecular weight of 233.06 . Its molecular formula is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazole-bearing compounds, such as “methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate”, have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are used due to their various biological activities . Some compounds have shown certain insecticidal activities .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with metal ions to form complexes .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize various organometallic compounds .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazoles have also demonstrated antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Fungicidal Activities
Some compounds exhibited favorable fungicidal activities . Two compounds possessed a 92.3% growth inhibitory rate against Physalospora piricola .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their biological activities . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket .
properties
IUPAC Name |
methyl 3-(3-bromopyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNZCYFXWMFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate |
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